molecular formula C13H19NO B1485775 1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol CAS No. 2198468-61-8

1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485775
CAS RN: 2198468-61-8
M. Wt: 205.3 g/mol
InChI Key: CWWILTRYSQSUQU-UHFFFAOYSA-N
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Description

1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol (BMC) is a cyclic ether which is a derivative of cyclobutan-1-ol. BMC has been widely studied in recent years due to its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. BMC has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis: Benzylic Functionalization

This compound can serve as a substrate for benzylic functionalization reactions. The benzylic position adjacent to the aromatic ring is often more reactive due to resonance stabilization, allowing for various chemical transformations. This includes free radical bromination, nucleophilic substitution, and oxidation, which can be utilized to synthesize complex organic molecules with high precision .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound might interact with its targets through similar mechanisms, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol. For instance, the compound’s reactivity might change under different pH conditions .

properties

IUPAC Name

1-[[benzyl(methyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(11-13(15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWILTRYSQSUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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